Cas no 2171378-23-5 (2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid)

2-{1-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid is a specialized chiral compound featuring an Fmoc-protected amine group and a piperidine-acetic acid backbone. Its key advantages include high stereochemical purity due to the (3R)-configuration, making it suitable for asymmetric synthesis and peptide modifications. The Fmoc group provides selective deprotection compatibility, enabling controlled derivatization in solid-phase peptide synthesis (SPPS). The carboxylic acid functionality offers further conjugation potential, while the piperidine scaffold enhances structural diversity in medicinal chemistry applications. This compound is particularly valuable for researchers developing bioactive peptides or small-molecule inhibitors, where precise stereochemistry and orthogonal protecting group strategies are critical. Its well-defined structure ensures reproducibility in complex synthetic pathways.
2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid structure
2171378-23-5 structure
Product name:2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid
CAS No:2171378-23-5
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:6141291
PubChem ID:165960266

2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid
    • 2171378-23-5
    • 2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
    • EN300-1581617
    • インチ: 1S/C28H34N2O5/c1-2-8-20(16-26(31)30-14-7-9-19(17-30)15-27(32)33)29-28(34)35-18-25-23-12-5-3-10-21(23)22-11-4-6-13-24(22)25/h3-6,10-13,19-20,25H,2,7-9,14-18H2,1H3,(H,29,34)(H,32,33)/t19?,20-/m1/s1
    • InChIKey: USCXPWWDIWADMR-GFOWMXPYSA-N
    • SMILES: O=C(C[C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(CC(=O)O)C1

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 721
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 95.9Ų

2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1581617-1.0g
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
1g
$3368.0 2023-05-23
Enamine
EN300-1581617-0.5g
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
0.5g
$3233.0 2023-05-23
Enamine
EN300-1581617-10.0g
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
10g
$14487.0 2023-05-23
Enamine
EN300-1581617-1000mg
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
1000mg
$3368.0 2023-09-24
Enamine
EN300-1581617-5000mg
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
5000mg
$9769.0 2023-09-24
Enamine
EN300-1581617-50mg
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
50mg
$2829.0 2023-09-24
Enamine
EN300-1581617-0.25g
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
0.25g
$3099.0 2023-05-23
Enamine
EN300-1581617-2.5g
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
2.5g
$6602.0 2023-05-23
Enamine
EN300-1581617-5.0g
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
5g
$9769.0 2023-05-23
Enamine
EN300-1581617-10000mg
2-{1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidin-3-yl}acetic acid
2171378-23-5
10000mg
$14487.0 2023-09-24

2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid 関連文献

2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acidに関する追加情報

Introduction to 2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid (CAS No. 2171378-23-5)

2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid (CAS No. 2171378-23-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a Fmoc-protected amino acid derivative, plays a crucial role in the synthesis of peptides and other biologically active molecules. Its unique structure and properties make it an essential building block in the development of novel therapeutic agents.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a widely used reagent in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under mild basic conditions. The presence of this protecting group in 2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid ensures that the amino functionality remains protected during the synthesis process, preventing unwanted side reactions and ensuring high yields of the desired product.

The piperidine ring, a key structural element in this compound, contributes to its overall conformational flexibility and binding affinity to various biological targets. Piperidine derivatives are known for their ability to modulate protein-protein interactions and are often used in the design of inhibitors for specific enzymes or receptors. This makes 2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid a valuable intermediate in the development of drugs targeting diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Recent studies have highlighted the potential of Fmoc-protected amino acid derivatives in improving the solubility and bioavailability of therapeutic peptides. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the use of Fmoc protection significantly enhanced the stability and pharmacokinetic properties of a peptide designed to target G protein-coupled receptors (GPCRs). This finding underscores the importance of compounds like 2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid in advancing peptide-based therapies.

In addition to its applications in drug development, this compound is also used as a research tool in academic and industrial laboratories. Its ability to serve as a versatile building block allows researchers to explore new chemical reactions and synthetic strategies, contributing to the broader field of organic chemistry. The compound's unique structure also makes it an excellent candidate for studying conformational changes and molecular dynamics using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

The synthesis of 2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid typically involves several steps, including the protection of the amino group with Fmoc, followed by coupling with an appropriate carboxylic acid or ester. The final step involves deprotection under basic conditions to yield the desired product. Advances in synthetic methodologies have led to more efficient and scalable processes for producing this compound, making it more accessible for both research and commercial applications.

In conclusion, 2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidin-3-yl}acetic acid (CAS No. 2171378-23-5) is a multifaceted compound with significant implications for medicinal chemistry and pharmaceutical research. Its unique properties and versatile applications make it an indispensable tool for scientists working on the development of new therapeutic agents and advancing our understanding of complex biological systems.

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